Sms2-IN-2
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Overview
Description
SMS2-IN-2 is a potent, selective, and orally active inhibitor of sphingomyelin synthase 2 (SMS2). It has shown significant anti-inflammatory activity and is used primarily in scientific research to study the role of sphingomyelin synthase 2 in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SMS2-IN-2 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound is carried out under strict conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: SMS2-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
SMS2-IN-2 is widely used in scientific research due to its selective inhibition of sphingomyelin synthase 2. Some of its applications include:
Chemistry: Used to study the synthesis and degradation of sphingomyelin.
Biology: Used to investigate the role of sphingomyelin in cell membrane structure and function.
Medicine: Explored for its potential therapeutic effects in conditions such as chronic inflammation and cancer.
Industry: Used in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
SMS2-IN-2 exerts its effects by selectively inhibiting sphingomyelin synthase 2, an enzyme involved in the synthesis of sphingomyelin from ceramide and phosphatidylcholine. This inhibition disrupts the balance of sphingolipids in the cell membrane, leading to various downstream effects, including reduced inflammation and altered cell signaling pathways .
Comparison with Similar Compounds
Compound 15w: Another selective inhibitor of sphingomyelin synthase 2, known for its anti-inflammatory and lipid metabolism-modulating effects.
Uniqueness: SMS2-IN-2 is unique due to its high selectivity and potency as an inhibitor of sphingomyelin synthase 2. It has shown significant efficacy in reducing chronic inflammation and has a favorable pharmacokinetic profile, making it a valuable tool in scientific research .
Properties
IUPAC Name |
4-[(2-chloro-5-fluorophenyl)methoxy]-N-pyridin-3-yl-1,2-benzoxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O2/c20-15-7-6-13(21)9-12(15)11-25-16-4-1-5-17-18(16)19(24-26-17)23-14-3-2-8-22-10-14/h1-10H,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWFUUUUCXTDJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=C(C=CC(=C3)F)Cl)C(=NO2)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.